1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-

CAS No.: 89218-90-6

Cat. No.: VC2513301

Molecular Formula: C16H15ClN2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89218-90-6 |

|---|---|

| Molecular Formula | C16H15ClN2 |

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | 2-(chloromethyl)-1-(2-phenylethyl)benzimidazole |

| Standard InChI | InChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 |

| Standard InChI Key | YNDWQQUPXDSZJH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl |

| Canonical SMILES | C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl |

Introduction

Chemical Properties and Structure

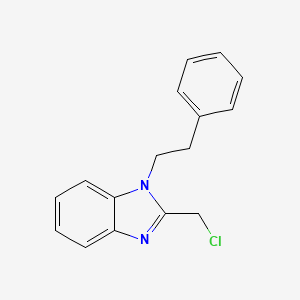

1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- is a bicyclic heterocyclic aromatic compound consisting of benzimidazole with specific functional group substitutions. The chemical has a molecular formula of C16H15ClN2 and a molecular weight of 270.75 g/mol. The structure incorporates a phenylethyl group at the N-1 position of the benzimidazole ring and a chloromethyl group at the C-2 position.

Physical and Chemical Properties

The compound's physical and chemical properties are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Number | 89218-90-6 |

| Molecular Formula | C16H15ClN2 |

| Molecular Weight | 270.75 g/mol |

| IUPAC Name | 2-(chloromethyl)-1-(2-phenylethyl)benzimidazole |

| Standard InChI | InChI=1S/C16H15ClN2/c17-12-16-18-14-8-4-5-9-15(14)19(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2 |

| Standard InChIKey | YNDWQQUPXDSZJH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CCl |

The structure features a benzene ring fused with an imidazole ring, forming the benzimidazole core. The chloromethyl substituent at position 2 is particularly notable as a reactive functional group that may enable further chemical modifications, while the phenylethyl group at position 1 likely enhances the lipophilicity of the molecule .

Structural Analysis

The benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, with two nitrogen atoms at positions 1 and 3 in the five-membered imidazole portion. In this specific compound:

-

The N-1 position is substituted with a phenylethyl group (C6H5CH2CH2-)

-

The C-2 position contains a chloromethyl group (-CH2Cl)

-

The benzene portion of the benzimidazole remains unsubstituted

Spectroscopic Characterization

The identification and purity assessment of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- and related compounds typically involve various spectroscopic techniques.

Other Analytical Techniques

For complete characterization, additional techniques are typically employed:

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for:

-

Mass Spectrometry (MS): Would confirm the molecular weight (270.75 g/mol) and provide fragmentation patterns specific to the structure

Related Compounds and Structural Analogs

Understanding the properties and activities of structural analogs can provide insights into the potential characteristics of 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)-.

Direct Structural Analogs

A closely related compound is 2-[4-(chloromethyl)phenyl]-1H-benzimidazole (CAS: 88489-90-1), which differs in the positioning of the chloromethyl group and lacks the N-phenylethyl substitution . This compound has a molecular weight of 242.70 g/mol and a molecular formula of C14H11ClN2 .

N-Alkylated Benzimidazole Derivatives

Studies on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated that:

-

N-alkylation significantly influences biological activities

-

The length of the alkyl chain affects lipophilicity and consequently biological activity

-

Compounds with longer alkyl chains (C5-C7) often demonstrate enhanced antiproliferative activities compared to shorter chains

For example, N-heptyl benzimidazole derivatives with a p-methoxy substituent on the 2-phenyl ring showed significant antiproliferative activity against the MDA-MB-231 cell line with IC50 values of 16.38 μM . Table 2 illustrates the relationship between alkyl chain length and antiproliferative activity for some related compounds:

| Compound | N-Substituent | IC50 Against MDA-MB-231 (μM) |

|---|---|---|

| 1e | n-C5H11 | 21.93 ± 2.24 |

| 1f | n-C6H13 | 26.50 ± 2.40 |

| 1g | n-C7H15 | 33.10 ± 2.10 |

| 2g | n-C7H15 (with 4'-OCH3) | 16.38 ± 0.98 |

| 2d | n-C4H9 (with 4'-OCH3) | 29.39 ± 0.71 |

This data suggests that the phenylethyl substituent in 1H-Benzimidazole, 2-(chloromethyl)-1-(2-phenylethyl)- might contribute to similar biological activities by enhancing the compound's lipophilicity .

Research Applications and Future Directions

Future Research Directions

Future research involving this compound might explore:

-

Detailed evaluation of its biological activities, particularly:

-

Anticancer potential through topoisomerase inhibition assays

-

Antimicrobial activity against various pathogens

-

Other enzyme inhibition studies to identify potential targets

-

-

Chemical modifications leveraging the reactive chloromethyl group to create:

-

Conjugates with biomolecules

-

Prodrugs with improved pharmacokinetic properties

-

Derivatives with enhanced target selectivity

-

-

Mechanistic studies to determine:

-

Mode of action at the molecular level

-

Structure-activity relationships with systematic modifications

-

Binding interactions with potential biological targets using molecular modeling

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume